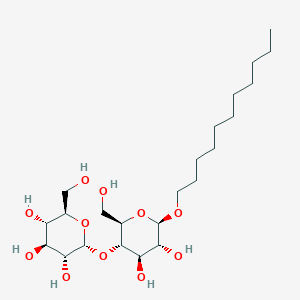

Undecyl-maltoside;Undecyl b-D-maltopyranoside

Description

Context within the Alkyl Maltoside Detergent Family

Undecyl β-D-maltopyranoside, also known as UDM, is a member of the alkyl maltoside family of detergents. rug.nlwikipedia.org These detergents are amphiphilic molecules, characterized by a hydrophilic maltose (B56501) (a disaccharide) headgroup and a hydrophobic alkyl chain tail. wikipedia.orgalfa-chemistry.com This dual nature allows them to disrupt lipid bilayers and form micelles that encapsulate hydrophobic membrane proteins, thereby solubilizing them in aqueous solutions. fishersci.ptscbt.comcrodapharma.com

The properties of alkyl maltosides, such as their critical micelle concentration (CMC) and micelle size, can be modulated by varying the length of the alkyl chain. wikipedia.orgfishersci.pt This family of sugar-based detergents, including UDM and its counterparts, accounts for a significant portion of the detergents used in the structural studies of membrane proteins. alfa-chemistry.com

Structurally, Undecyl β-D-maltopyranoside (UDM) is a direct analogue of n-Dodecyl-β-D-maltopyranoside (DDM) and n-Decyl-β-D-maltopyranoside (DM). nih.govrug.nl The key distinction among these three compounds lies in the length of their hydrophobic alkyl tails. rug.nlmdpi.com UDM possesses an 11-carbon chain, positioning it as an intermediate between DDM, which has a 12-carbon tail, and DM, with a 10-carbon tail. rug.nlmdpi.com

This variation in hydrocarbon chain length directly influences their physicochemical properties, which are critical for their application in membrane protein research. rug.nl DDM is the most frequently used detergent for the purification and crystallization of membrane proteins, valued for its ability to gently extract proteins while preserving their activity. rug.nlcrodapharma.commoleculardimensions.com DM, with its shorter alkyl chain, forms smaller micelles but has a significantly higher CMC. rug.nlmdpi.com UDM's intermediate chain length results in properties that are between those of DDM and DM. rug.nlmdpi.com

Table 1: Comparison of UDM, DDM, and DM Properties

| Detergent | Abbreviation | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |

|---|---|---|---|---|

| n-Undecyl-β-D-maltopyranoside | UDM | C11 | 0.59 rug.nlmdpi.comnih.gov | ~50 rug.nlmdpi.com |

| n-Dodecyl-β-D-maltopyranoside | DDM | C12 | 0.17 nih.govwikipedia.orgcrodapharma.com | ~72 - 149 wikipedia.orgnih.gov |

Fundamental Role as a Non-Ionic Surfactant in Biochemical Investigations

As a non-ionic surfactant, Undecyl β-D-maltopyranoside plays a fundamental role in biochemical research, particularly in the study of membrane proteins. fishersci.ptlookchem.com Its primary function is to solubilize and stabilize these proteins by mimicking the lipid bilayer environment from which they are extracted. fishersci.ptglycodepot.com The absence of a net charge in its hydrophilic headgroup makes it a "mild" detergent, meaning it is less likely to denature proteins or interfere with their biological activity compared to ionic surfactants. crodapharma.comlookchem.com This characteristic is crucial for downstream applications that require functionally intact proteins, such as enzymatic assays and structural determination. fishersci.ptdojindo.com

The enhanced solubilization efficiency for certain membrane proteins is attributed to its undecyl (C11) alkyl chain. fishersci.pt The increased hydrophobicity of this longer chain can facilitate stronger interactions with the hydrophobic regions of membrane proteins, leading to improved solubilization and stabilization. fishersci.pt Research has shown UDM to be particularly useful in studies of specific membrane protein families, with a notable occurrence in the investigation of cytochrome bc1 and cytochrome b6f complexes. rug.nlmdpi.com It is also used as a substrate for certain bacterial enzymes and in the chromatographic separation of metal ions. biosynth.com

Table 2: Properties of Undecyl β-D-maltopyranoside (UDM)

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₄₄O₁₁ sigmaaldrich.comrug.nl |

| Molecular Weight | 496.59 g/mol moleculardepot.comsigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | 0.59 mM sigmaaldrich.comrug.nlmdpi.com |

| Micelle Size | ~50 kDa rug.nlmdpi.com |

| Purity | ≥99.0% (TLC) sigmaaldrich.com |

| Solubility in Water | ≥ 20% (at 0-5°C) creative-biolabs.com |

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170552-39-3 | |

| Record name | β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Membrane Protein Research Methodologies

Strategies for Membrane Protein Solubilization and Extraction

Efficiency in Dissociating Membrane Protein Aggregates and Extracting Integral Membrane Proteins

UDM is recognized for its efficiency in solubilizing membrane proteins. creative-biolabs.com Its molecular structure, featuring an eleven-carbon alkyl chain and a maltose (B56501) headgroup, provides a balance of hydrophobicity and hydrophilicity suitable for disrupting lipid-protein and protein-protein interactions within the membrane. The increased hydrophobicity of its undecyl chain, when compared to shorter-chain maltosides, can facilitate stronger interactions with the hydrophobic regions of integral membrane proteins, leading to improved solubilization. fishersci.pt This characteristic is particularly beneficial for extracting challenging and delicate membrane proteins. thermofisher.comthermofisher.com

Research has demonstrated UDM's utility in the solubilization and purification of various membrane proteins. For instance, it has been successfully used in the purification of the human cystic fibrosis transmembrane conductance regulator (CFTR), where it was employed for solubilization before a second detergent was used for chromatography. nih.gov Furthermore, it has been a component in solubilization screens for multidrug ABC transporters like BmrA. plos.org

Comparative Analysis of Solubilization Efficacy with Alternative Detergents

The efficacy of a detergent is often assessed by comparing it to other commonly used surfactants. UDM, with its 11-carbon tail, is an intermediate between n-Dodecyl-β-D-maltopyranoside (DDM) with a 12-carbon tail and n-Decyl-β-D-maltopyranoside (DM) with a 10-carbon tail. mdpi.com

Studies comparing these maltosides have shown that the length of the alkyl chain influences solubilization efficiency. While DDM is the most widely used detergent for both purification and crystallization of membrane proteins, UDM still holds a significant place. mdpi.comresearchgate.net In a study on the purification of the multidrug ABC transporter BmrA, UDM was included in a screening panel alongside DDM, DM, and other detergents to identify the most effective solubilizing agent. plos.org For the human CFTR protein, UDM was part of a comparative analysis that also included DDM and other detergents, showing that n-alkylmaltosides generally lead to higher recovery of the purified protein than some other detergent classes. nih.gov

The choice between UDM and other detergents often depends on the specific membrane protein and the downstream application. For example, while DDM might be more effective in some cases, UDM's slightly different properties could be advantageous for others, highlighting the importance of screening multiple detergents. nih.govgoogle.com

| Detergent | Abbreviation | Alkyl Chain Length | Molecular Weight (g/mol) | Critical Micelle Concentration (CMC) in water | Micelle Size (kDa) |

|---|---|---|---|---|---|

| n-Decyl-β-D-maltopyranoside | DM | 10 | 482.6 | 1.8 mM (0.087%) | ~40 |

| n-Undecyl-β-D-maltopyranoside | UDM | 11 | 496.6 | ~0.59 mM (0.029%) | ~50 |

| n-Dodecyl-β-D-maltopyranoside | DDM | 12 | 510.6 | 0.17 mM (0.009%) | ~70 |

Maintenance of Membrane Protein Structural Integrity and Stability

Beyond simple extraction, a crucial role of a detergent is to maintain the native structure and function of the solubilized membrane protein.

Preservation of Native Protein Conformation

UDM is considered a mild, non-ionic detergent that is effective at maintaining the native conformation and functionality of a wide range of membrane proteins. thermofisher.comthermofisher.com Its ability to form a protective micellar environment around the hydrophobic transmembrane domains of the protein helps to shield them from the aqueous solution, thus preserving their structural integrity. thermofisher.com This is essential for subsequent structural and functional studies. In the context of crystallization, for instance, using a detergent that preserves the native fold is paramount, and UDM has been successfully employed for this purpose. acs.org

Mitigation of Protein Denaturation and Aggregation Phenomena

A significant challenge in membrane protein research is preventing their denaturation and aggregation once removed from their native lipid environment. UDM helps to minimize these issues. thermofisher.comlubio.ch By effectively solubilizing the protein and forming stable protein-detergent complexes, UDM reduces the likelihood of protein-protein aggregation that can lead to non-functional precipitates. mdpi.com The stability of membrane proteins in UDM is a key factor in its utility for techniques like cryo-electron microscopy (cryo-EM) and other structural biology methods. mdpi.com

Influence on Protein Thermostability

The thermostability of a membrane protein is often a good indicator of its structural integrity. Studies have shown that the choice of detergent can significantly impact the thermal stability of a protein. For the mitochondrial ADP/ATP carrier (AAC2), research has demonstrated that stability varies with the alkyl chain length of the maltoside detergent. nih.gov

In a comparative study, the thermostability of AAC2 was shown to decrease as the alkyl chain length of the maltoside detergent shortened. nih.gov While specific direct comparisons of the melting temperature (Tm) of a protein in UDM versus a broad range of other detergents are not always available, the general trend observed in the alkyl maltoside series suggests that UDM provides a good balance of properties for maintaining stability. nih.gov For instance, in the purification of His-tagged ligand-free ADP/ATP carriers, either DDM or UDM were used, indicating their suitability for maintaining the stability of these proteins. nih.gov

| Detergent | Alkyl Chain Length | Tm (°C) in the absence of CATR | Tm (°C) in the presence of CATR |

|---|---|---|---|

| Tridecyl-β-D-maltoside (13M) | 13 | 49.0 ± 0.2 | 74.5 ± 0.3 |

| Dodecyl-β-D-maltoside (12M) | 12 | ~45 | ~72 |

| Undecyl-β-D-maltoside (11M) | 11 | - | - |

| Decyl-β-D-maltoside (10M) | 10 | <25 | ~60 |

| Nonyl-β-D-maltoside (9M) | 9 | <25 | ~50 |

| Octyl-β-D-maltoside (8M) | 8 | <25 | 48.9 ± 0.4 |

Optimization of Membrane Protein Purification Protocols

The purification of membrane proteins to a state of homogeneity is a critical prerequisite for their structural and functional characterization. The choice of detergent is a key variable in this process, influencing not only the initial solubilization from the lipid bilayer but also the stability and monodispersity of the protein during subsequent purification steps. Undecyl β-D-maltopyranoside (UDM) has emerged as a valuable tool in these protocols, particularly in the context of chromatographic separation techniques. Its specific physicochemical properties allow for the effective purification of membrane proteins while maintaining their native fold and activity.

Application in Chromatographic Separation Techniques for Protein Homogeneity

Achieving a homogenous preparation of a membrane protein, where the protein-detergent complexes (PDCs) are uniform in size and composition, is essential for downstream applications such as X-ray crystallography and cryo-electron microscopy. hamptonresearch.commoleculardimensions.com Undecyl β-D-maltopyranoside (UDM) is frequently employed in various chromatographic techniques to reach this goal. Its utility stems from its intermediate alkyl chain length and the gentle nature of the maltose headgroup, which together provide a balance of solubilizing power and protein stability. fishersci.ptrug.nl

UDM is instrumental in two primary types of chromatography used for membrane protein purification: affinity chromatography and size-exclusion chromatography.

Affinity Chromatography (AC): This technique is often the initial capture step after solubilization. Membrane proteins are commonly engineered with affinity tags (e.g., polyhistidine-tags) that allow for specific binding to a resin. nih.gov UDM is present in the buffers throughout this process to keep the protein soluble and stable once extracted from the membrane. For example, a membrane protein fused with a His-tag can be solubilized from the membrane using a UDM-containing buffer and then purified using immobilized metal affinity chromatography (IMAC). nih.gov The continued presence of UDM during the wash and elution steps is crucial to prevent aggregation and maintain the protein's structural integrity.

Size-Exclusion Chromatography (SEC): Following an initial purification step like AC, SEC is the most common and powerful method for assessing and improving the homogeneity of a membrane protein preparation. researchgate.netnih.gov The principle of SEC is to separate molecules based on their hydrodynamic radius. In the context of membrane proteins, the sample injected onto the SEC column consists of protein-detergent complexes (PDCs), free detergent micelles, and any aggregated protein. atascientific.com.au

The resulting chromatogram provides a snapshot of the sample's quality. A homogenous, well-behaved protein typically yields a single, symmetrical peak corresponding to the monodisperse PDC. google.com The presence of UDM in the mobile phase is critical to maintain the equilibrium of the PDC and prevent the protein from aggregating or precipitating on the column. nih.gov The concentration of UDM in the SEC buffer is typically kept at or above its Critical Micelle Concentration (CMC) to ensure the stability of the PDCs. moleculardimensions.comnih.gov

Fluorescence-detection size-exclusion chromatography (FSEC) is a variation that can be used early in the purification process to monitor the quality of a target protein fused to a fluorescent protein, providing a rapid assessment of expression and monodispersity before proceeding with large-scale purification. researchgate.net

Research has systematically studied the behavior of membrane proteins in different detergents during SEC. These studies demonstrate that the choice of detergent, including UDM, directly impacts the size of the detergent belt surrounding the protein, which in turn affects the elution profile and the assessment of homogeneity. nih.gov By comparing the SEC profiles of a protein in various detergents, researchers can select the optimal one, like UDM, that yields the most monodisperse sample.

The table below summarizes key properties of UDM, which are crucial for its application in chromatography.

| Property | Value | Source(s) |

| Molecular Weight | 496.59 g/mol | sigmaaldrich.com |

| Alkyl Chain Length | 11 carbons | fishersci.pt |

| Critical Micelle Concentration (CMC) in H₂O | 0.029% (w/v) / 0.59 mM | rug.nlsigmaaldrich.com |

| Micelle Size | ~50 kDa | rug.nl |

| Description | Non-ionic detergent | sigmaaldrich.com |

In comparative studies of detergents for membrane protein crystallization, UDM is shown to be a significant, albeit less frequent, choice compared to detergents with slightly longer or shorter alkyl chains, such as n-dodecyl-β-D-maltopyranoside (DDM) or n-decyl-β-D-maltopyranoside (DM). This highlights its role as a valuable intermediate option that can be optimal for specific proteins where others fail.

The table below shows the relative use of UDM compared to other common detergents in membrane protein purification and crystallization studies, indicating its established, specific role.

| Detergent | Usage in Purification (%) | Usage in Crystallization (%) |

| n-Dodecyl-β-D-Maltopyranoside (DDM) | 40.6% | Not specified |

| n-Decyl-β-D-Maltopyranoside (DM) | 13.9% | Not specified |

| n-Undecyl-β-D-maltopyranoside (UDM) | 3.1% | 3.5% |

| Lauryl Maltose Neopentyl Glycol (LMNG) | 3.0% | 3.5% |

| n-Octyl-β-D-Glucopyranoside (OG) | 11.0% | Not specified |

| Source: Adapted from survey data on detergents used in membrane protein structural studies. rug.nlresearchgate.net |

For instance, better-ordered crystals of the two-subunit cytochrome c oxidase from Paracoccus denitrificans were obtained in the presence of UDM, leading to a high-resolution structure. sci-hub.se This success underscores the critical role of detergent optimization, where UDM provided the necessary conditions for achieving the high degree of homogeneity required for crystallogenesis. The use of UDM in both affinity and size-exclusion chromatography is therefore a cornerstone of modern protocols for obtaining pure, homogenous, and structurally intact membrane proteins.

Contribution to Structural Biology Initiatives

Membrane Protein Crystallography

The determination of membrane protein structures by X-ray crystallography is a multi-step process that is critically dependent on the choice of detergent. The detergent must be capable of extracting the protein from its native lipid bilayer environment while maintaining its structural integrity and functional state. Furthermore, the detergent plays a crucial role in the formation of well-ordered crystals that are suitable for X-ray diffraction analysis.

The ability of a detergent to facilitate the growth of high-quality crystals is dependent on several factors, including its ability to form a stable and homogeneous protein-detergent complex. Undecyl β-D-maltopyranoside, a non-ionic detergent, has proven to be effective in this regard for a variety of membrane proteins. Its utility in promoting crystal growth stems from its ability to create a stable, monodisperse sample of the protein of interest, which is a prerequisite for successful crystallization.

The selection of an appropriate detergent is often a process of trial and error, with researchers screening a wide range of detergents to identify the one that yields the best crystals for a particular membrane protein. In this context, Undecyl β-D-maltopyranoside has been identified as a favorable detergent for several challenging targets. For instance, in the crystallization of the cytochrome b6f complex, Undecyl β-D-maltopyranoside was a key component of the crystallization solution, leading to the growth of well-diffracting crystals. pnas.org The process of obtaining crystals often involves exchanging the detergent used for solubilization and purification with one that is more amenable to crystallization. cancer.gov

The success of Undecyl β-D-maltopyranoside in facilitating high-quality crystal growth can be attributed to its balanced properties. It is mild enough to maintain the native conformation of the protein, yet effective at keeping the protein soluble and preventing aggregation at the high concentrations required for crystallization.

The characteristics of the detergent micelle that surrounds the hydrophobic transmembrane domain of a membrane protein have a significant impact on the ability of the protein to form a well-ordered crystal lattice. The size, shape, and homogeneity of these micelles are critical parameters that can influence crystal packing and the ultimate resolution of the X-ray diffraction data.

Detergents that form large and heterogeneous micelles can hinder the formation of tight crystal contacts, leading to poorly ordered crystals that diffract to low resolution. Conversely, detergents that form smaller, more discrete micelles are often more conducive to crystallization because they create a smaller "belt" around the protein, allowing for more extensive protein-protein contacts that are necessary for the formation of a stable crystal lattice.

Undecyl β-D-maltopyranoside possesses properties that are intermediate between two other commonly used maltoside detergents, n-dodecyl-β-D-maltopyranoside (DDM) and n-decyl-β-D-maltopyranoside (DM). This intermediate alkyl chain length results in micelle properties that can be advantageous for certain membrane proteins. While larger micelles formed by detergents like DDM are often required for initial solubilization and stabilization, smaller micelles can be beneficial during the crystallization phase. The switch to a detergent with more favorable micelle characteristics, such as Undecyl β-D-maltopyranoside, has been shown to significantly improve the quality of crystals and the diffraction limit. researchgate.net

| Property | n-decyl-β-D-maltopyranoside (DM) | n-undecyl-β-D-maltopyranoside (UDM) | n-dodecyl-β-D-maltopyranoside (DDM) |

| CMC (mM) | 1.80 | 0.59 | 0.17 |

Table 1: Comparison of the Critical Micelle Concentration (CMC) of commonly used alkyl maltoside detergents. nih.gov

The utility of Undecyl β-D-maltopyranoside is underscored by its successful application in the structural determination of several important membrane protein complexes.

The cytochrome bc1 complex, also known as complex III, is a key component of the mitochondrial respiratory chain. The determination of its structure has provided critical insights into the mechanism of electron transport and energy transduction. While early crystallization efforts for the cytochrome bc1 complex involved the slow removal of various detergents, the use of specific mild detergents has been crucial in obtaining high-resolution structures. nih.govnih.gov The selection of the appropriate detergent is a critical step in the purification and crystallization of this multi-subunit membrane protein complex. nih.gov

The cytochrome b6f complex is a homologous complex found in chloroplasts and cyanobacteria that plays a central role in photosynthesis. The structural elucidation of this complex has been instrumental in understanding the light-dependent reactions of photosynthesis. Undecyl β-D-maltopyranoside has been specifically implicated in the successful crystallization of the cytochrome b6f complex. huji.ac.il In one notable study, the complex was purified in the presence of Undecyl β-D-maltopyranoside, and this detergent was also a component of the crystallization solution that yielded crystals diffracting to high resolution. pnas.org The use of Undecyl β-D-maltopyranoside, in conjunction with the addition of lipids, was found to be essential for obtaining stable and well-ordered crystals of the intact complex. pnas.org

| Parameter | Value |

| Protein | Cytochrome b6f complex |

| Detergent | n-undecyl-β-d-maltopyranoside (UDM) |

| UDM Concentration in Purification | 0.05% |

| UDM Concentration in Crystallization | 0.05% |

| Resulting Crystal Space Group | P6122 |

Table 2: Crystallization conditions for the cytochrome b6f complex utilizing Undecyl β-D-maltopyranoside. pnas.org

Pentameric ligand-gated ion channels (pLGICs) are a major class of neurotransmitter receptors that are essential for synaptic transmission in the nervous system. The structural determination of these channels is crucial for understanding their function and for the development of drugs that target them. The α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) is a member of this family that is involved in cognitive function and is a target for drugs to treat neurological disorders. The structural analysis of pLGICs, including α7nAChR, has been advanced through the use of cryo-electron microscopy (cryo-EM). nih.gov While specific details on the use of Undecyl β-D-maltopyranoside for the crystallization of α7nAChR are not as prevalent, the broader family of maltoside detergents, such as n-dodecyl-β-D-maltopyranoside (DDM), has been instrumental in the purification and structural characterization of these receptors. nih.govnih.gov The principles of detergent-based stabilization and micelle formation are equally applicable to the study of these channels by both X-ray crystallography and cryo-EM.

Specific Membrane Protein Targets in Crystallographic Studies

Human Connexin 26 (Cx26)

Undecyl β-D-maltopyranoside (UDM) belongs to the class of straight-chained alkyl maltoside detergents that have been instrumental in the structural studies of integral membrane proteins like human connexin 26 (Cx26). The selection of an appropriate detergent is a critical step for the successful crystallization of these proteins. Research has shown that even a minor alteration in the alkyl-chain length of a detergent, such as a single carbon atom, can significantly impact the stabilization and crystallization process. nih.gov

In studies focused on optimizing conditions for Cx26, a variety of straight-chained maltoside detergents were assessed for their capacity to solubilize, stabilize, and facilitate the crystallization of this α-helical integral membrane protein, which assembles into hexamers. nih.govnih.gov These investigations have demonstrated that detergents with shorter alkyl chains, when their hydrophobicity is optimized, can yield results comparable to or even better than their longer-chained counterparts. nih.govmiami.edu This principle underscores the importance of detergents like UDM in providing a suitable hydrophobic environment that mimics the cell membrane, which is essential for maintaining the structural integrity of Cx26 during crystallographic studies. nih.gov While its close relative, n-dodecyl-β-D-maltoside (DDM), has been explicitly mentioned in cryo-electron microscopy studies of Cx26, the broader family of alkyl maltosides, including UDM, is recognized for its utility in this field. pdbj.org

Mutations in the gene encoding Cx26 are a primary cause of non-syndromic deafness. nih.gov Structural studies, which rely on effective detergents like UDM, are crucial for understanding the function of Cx26 and the pathological effects of its mutations. nih.govukrbiochemjournal.org

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins

Undecyl β-D-maltopyranoside, as a non-ionic detergent, is valuable in the field of Nuclear Magnetic Resonance (NMR) spectroscopy for the study of membrane proteins. The primary challenge in applying solution NMR to membrane proteins is the need to extract them from their native lipid bilayer and solubilize them in a medium that maintains their structure and function. Detergents form micelles that create a membrane-mimicking environment. nih.gov

Non-ionic detergents, such as those in the alkyl maltoside family, are particularly well-suited for these studies because they can disrupt lipid-lipid and lipid-protein interactions without denaturing the protein. semanticscholar.org This gentle solubilization is critical for preserving the native conformation of the protein, which is a prerequisite for meaningful structural analysis by NMR. semanticscholar.org The choice of detergent can significantly influence the quality of the resulting NMR spectra. nih.gov

While its longer-chain homolog, n-dodecyl-β-D-maltoside (DDM), is frequently mentioned in NMR studies, the principles of its utility extend to other alkyl maltosides like UDM. nih.govnih.gov These detergents are favored for their ability to form stable protein-detergent micelles. The physical properties of the detergent, such as its critical micelle concentration (CMC) and aggregation number, are key parameters that are considered when preparing a sample for NMR. semanticscholar.org

| Property | Value | Significance in NMR |

|---|---|---|

| Molecular Weight | 496.6 g/mol | Contributes to the overall size of the protein-detergent micelle, which can affect spectral line broadening. lbem.ch |

| Critical Micelle Concentration (CMC) | 0.59 mM (0.029%) | A relatively low CMC is advantageous as it means less free detergent is present in the solution, which can improve spectral quality. lbem.ch |

Role in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Stabilization

Undecyl β-D-maltopyranoside (UDM) is a member of the alkyl maltoside class of detergents, which are frequently employed in the sample preparation for cryo-electron microscopy (cryo-EM) of membrane proteins. nih.govencyclopedia.pub The primary function of these detergents in cryo-EM is to extract membrane proteins from the lipid bilayer and maintain their solubility and structural integrity in a non-native environment. sciengine.com

The selection of detergents is a critical factor for a successful cryo-EM experiment. Alkyl maltosides, including UDM and its close relatives n-dodecyl-β-D-maltoside (DDM) and n-decyl-β-D-maltoside (DM), are among the most commonly used detergents for the extraction of membrane proteins destined for high-resolution cryo-EM studies. encyclopedia.pub A recent analysis of membrane protein structures solved by cryo-EM revealed that detergents with a single maltose-based polar group and a single alkyl chain, a category that includes UDM, were used in 41% of the cases. encyclopedia.pub

The process of preparing a cryo-EM grid involves embedding the purified protein-detergent complexes in a thin layer of vitreous ice. The properties of the detergent micelle, such as its size and homogeneity, can influence the distribution and orientation of the protein particles within the ice, which in turn affects the quality of the final 3D reconstruction. While detergents are essential for solubilization, their presence can also add background noise to the cryo-EM images. Therefore, detergents with well-defined properties are preferred. frontiersin.org

| Detergent Class | Frequency of Use | Examples |

|---|---|---|

| Single maltose-based polar moiety and single alkyl chain | 127 of 306 reports (41%) | DDM, DM, UDM encyclopedia.pub |

Engagement in Functional and Biochemical Assays

Modulation of Protein Functionality

The presence of detergents like Undecyl β-D-maltopyranoside in a biochemical system can significantly influence the functional behavior of proteins. These effects are often concentration-dependent and are closely tied to the detergent's interaction with the protein and the surrounding solvent.

While specific thermodynamic studies detailing the effect of Undecyl β-D-maltopyranoside on substrate binding are not extensively documented in publicly available research, the behavior of similar detergents provides a framework for understanding its potential impact. Detergents can alter the thermodynamic parameters of substrate binding—namely enthalpy (ΔH) and entropy (ΔS)—through several mechanisms.

By interacting with a protein's surface, Undecyl β-D-maltopyranoside can induce subtle conformational changes that may alter the geometry of the binding site, thereby affecting the affinity for its substrate. Furthermore, the displacement of water molecules from both the protein's surface and the binding pocket upon substrate binding is a key contributor to the entropic component of the binding energy. The presence of detergent molecules can alter this solvation landscape, leading to changes in binding thermodynamics. For membrane proteins, detergents are crucial for maintaining solubility, but the choice of detergent can affect how the protein interacts with its substrate by mimicking, to varying degrees, the native lipid bilayer environment.

The binding of a ligand to a protein is often a dynamic process that can be described by models such as the "induced-fit" or "conformational selection" mechanisms. In the induced-fit model, the binding of a substrate induces a conformational change in the protein to achieve optimal interaction. In conformational selection, the protein exists in an ensemble of conformations, and the substrate selectively binds to a pre-existing, compatible conformation.

Detergents can significantly influence these dynamics. Research on the neurotransmitter transporter LeuT, a model membrane protein, has shown that different detergents, such as dodecyl maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG), can modulate the protein's conformational dynamics. nih.gov For instance, LeuT was found to be more dynamic when solubilized in DDM compared to LMNG. nih.gov By altering the conformational landscape of a protein, a detergent like Undecyl β-D-maltopyranoside can influence the energy barriers between different conformational states. This can affect the rates of conformational change and, consequently, the mechanism of substrate binding, potentially favoring an induced-fit or a conformational selection pathway. The detergent micelle itself can impose constraints on the protein's motion, further influencing its dynamic behavior and interaction with binding partners.

Enzyme Activity Studies

Undecyl β-D-maltopyranoside has been directly implicated in studies of enzyme activity, either as a potential substrate for enzymatic reactions or as an additive that can modulate the catalytic efficiency of an enzyme.

Alkyl glycosides, the class of compounds to which Undecyl β-D-maltopyranoside belongs, are recognized as substrates for various bacterial enzymes, particularly glycoside hydrolases. These enzymes are capable of cleaving the glycosidic bond or, in transglycosylation reactions, transferring a sugar moiety to an acceptor molecule. For instance, α-amylases have been used to catalyze the transglycosylation of alcohols using starch as a glycosyl donor, producing a variety of alkyl glycosides. lu.se

While specific studies using Undecyl β-D-maltopyranoside as a direct substrate are not prominent, the enzymatic synthesis of related alkyl polyglucosides is an active area of research. Enzymes such as α-transglucosylases from the GH70 family have been shown to accept C8-C20 alkyl glucosides as substrates to catalyze the elongation of their carbohydrate chains. This suggests that Undecyl β-D-maltopyranoside, with its C11 alkyl chain, could potentially serve as a substrate or an acceptor molecule for similar bacterial transglycosylases or hydrolases in the synthesis of more complex glycolipids.

Human Rhinovirus (HRV) 3C protease is a vital enzyme for the virus and is widely used in biotechnology to cleave fusion tags from recombinant proteins. The activity of this protease can be sensitive to buffer components, including detergents. A 2016 study systematically investigated the effect of various detergents on the cleavage activity of HRV 3C protease.

In this research, n-Undecyl-b-D-maltoside was one of the detergents tested. nih.gov The study found that while many detergents could inhibit the protease, those containing maltoside and glycol ether were generally less inhibitory. nih.gov Specifically, at its critical micelle concentration (0.59 mM), n-Undecyl-b-D-maltoside allowed for moderate activity of the protease, rated as "++" in a qualitative scale where "+++" represented the highest activity (approximately 80-100% cleavage). nih.govnih.govresearchgate.netresearchgate.net This indicates a good level of compatibility with the enzyme's function. Interestingly, a previous study noted that cleavage in the presence of n-undecyl-b-D-maltoside was more effective at 25°C compared to 4°C. nih.gov

| Detergent | Critical Micelle Concentration (CMC) | Relative HRV 3C Protease Activity | Reference |

|---|---|---|---|

| n-Undecyl-b-D-maltopyranoside | 0.59 mM | ++ | nih.govnih.gov |

| n-Tetradecyl-β-D-maltoside | 0.0335 mM | +++ | nih.govresearchgate.net |

| n-Nonyl-β-D-maltoside | 6 mM | ++ | nih.govresearchgate.net |

| n-Octyl-β-D-glucoside | 20 mM | ++ | nih.govresearchgate.net |

Activity Scale: +++ (high activity, ~80-100% cleavage), ++ (moderate activity), + (low activity).

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc-containing enzyme that plays a crucial role in the inflammatory process by catalyzing the final step in the synthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.gov As such, inhibitors of LTA4 hydrolase are considered potential anti-inflammatory agents. nih.gov

A variety of compounds have been identified as inhibitors of LTA4 hydrolase, including substrate analogs and compounds containing zinc-chelating moieties like thiols and hydroxamates. nih.gov However, a review of the available scientific literature does not indicate that Undecyl β-D-maltopyranoside acts as an inhibitor of Leukotriene A4 hydrolase. Research into inhibitors for this enzyme has focused on molecules that can interact specifically with its active site or the catalytic zinc ion, a characteristic not typically associated with detergent molecules like Undecyl β-D-maltopyranoside.

Unable to Generate Article Due to Lack of Specific Research Findings

While some commercial suppliers of Undecyl β-D-maltopyranoside make general statements suggesting its use as a substrate for these applications, these claims are not substantiated by detailed research findings, peer-reviewed literature, or specific examples of such assays in the public domain. The available scientific literature predominantly describes the function of Undecyl β-D-maltopyranoside as a non-ionic detergent for the solubilization, stabilization, and purification of membrane proteins.

The user's request for "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables" for the specific subsection "4.2.4. Role as a Substrate for Recombinant Monoclonal Antibodies and Viral Coat Proteins," cannot be fulfilled without concrete scientific evidence. Generating content on this topic would require speculation and could not be supported by citations to scholarly work, thereby failing to meet the quality and accuracy standards of the request.

Therefore, due to the absence of specific data and detailed research on Undecyl β-D-maltopyranoside's function as a substrate in this context, the requested article section cannot be generated.

Advancements in Synthesis and Analog Development

Chemical Synthesis Methodologies for Undecyl β-D-Maltopyranoside

The synthesis of alkyl β-D-maltosides, including the undecyl derivative, traditionally involves the glycosylation of the corresponding alcohol (1-undecanol) with a protected maltose (B56501) derivative. A common historical method utilizes acetobromomaltose as the glycosyl donor, which is activated by a silver salt promoter. However, this approach can be complicated by the formation of the undesired α-anomer as a byproduct. nih.gov

To address these challenges, more modern and efficient methods have been developed. One improved strategy employs a perbenzoylated ethylthiomaltoside as the glycosyl donor. This reaction is typically promoted by a combination of N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate. The final step involves deprotection of the benzoyl groups under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final Undecyl β-D-maltopyranoside product. This approach has been shown to be highly efficient and stereoselective. nih.gov

Achieving high anomeric purity is critical, as the β-anomer is the desired form for biochemical applications. The formation of the undesired α-anomer can complicate purification and affect the detergent's performance. Traditional methods using acetobromomaltose often require a large excess of the alkyl alcohol to suppress the formation of this byproduct. nih.gov

The use of alternative glycosyl donors is a key strategy for ensuring high β-selectivity. The aforementioned ethylthiomaltoside donor, for instance, has been successfully used to synthesize various β-D-maltosides in pure anomeric form, with no detectable α-anomer byproduct. nih.gov This selectivity is a significant advantage, streamlining the purification process and ensuring a homogenous final product suitable for sensitive applications like membrane protein crystallization.

Design and Characterization of Novel Maltoside Analogs

The classic straight-chain structure of Undecyl β-D-maltopyranoside is not always optimal for every membrane protein. This has driven the development of novel analogs with modified hydrophobic tails or different linkage chemistry to customize properties such as micelle size and hydrophobicity. nih.govmiami.edu

To enhance the properties of traditional maltoside detergents, researchers have designed and synthesized a family of detergents with short, branched alkyl chains. nih.gov The rationale behind this design is to mimic the structure of lipids more closely and to reduce water penetration into the micelle's interior, thereby increasing its hydrophobicity. nih.govacs.org

These branched-chain maltosides are synthesized efficiently in high anomeric purity using methods similar to those for their straight-chain counterparts, such as employing a perbenzoylated ethylthiomaltoside donor. nih.gov Characterization has shown that these analogs tend to form smaller micelles than straight-chain detergents of comparable hydrophobicity. miami.edunih.gov This is a desirable feature for membrane protein crystallization, as smaller micelles can increase the likelihood of forming well-ordered protein-protein contacts within a crystal lattice. nih.gov

| Detergent Type | Key Structural Feature | Impact on Micelle Properties | Potential Advantage in Protein Crystallography |

| Straight-Chain (e.g., Undecyl β-D-maltopyranoside) | Linear C11 alkyl chain | Forms micelles of a standard size for its class | Established performance, effective for many proteins |

| Branched-Chain Analogs | Branched alkyl chain (e.g., methyl branch on a shorter primary chain) | Forms smaller, more compact micelles nih.govnih.gov | May improve crystal packing and lead to higher resolution crystals nih.gov |

Another class of analogs involves replacing the anomeric oxygen atom with a sulfur atom, creating a thioglycosidic bond. The resulting compound, Undecyl β-D-thiomaltopyranoside, offers a different chemical linkage that can alter the detergent's stability and interaction with proteins. The synthesis of such thio-analogs requires specific chemical methods to form the carbon-sulfur bond at the anomeric position. These derivatives are valuable tools for expanding the chemical space of detergents available for proteomics and structural biology research.

The development of various maltoside analogs has been crucial for understanding the structure-activity relationships (SAR) that govern detergent efficacy. Research has shown that subtle changes in the detergent's molecular shape can significantly impact its self-assembly properties and its ability to stabilize membrane proteins. nih.gov

Key findings from these studies include:

Alkyl Chain Length: The length of the hydrophobic tail is a primary determinant of the critical micelle concentration (CMC) and micelle size. Longer chains generally lead to lower CMCs and larger micelles.

Branching: Introducing short alkyl branches near the polar headgroup can create detergents that form smaller micelles without sacrificing hydrophobicity. nih.govacs.org This can be advantageous for crystallization by increasing the potential for protein-protein interactions. nih.gov

Headgroup and Linkage: While the maltose headgroup is generally considered mild and effective, modifications like the thio-linkage provide alternative chemical properties that may be beneficial for specific proteins.

By systematically synthesizing and characterizing analogs, researchers can customize detergent properties to better match the requirements of challenging membrane proteins, ultimately facilitating their structural and functional analysis. nih.govacs.org

Precursor in the Synthesis of Related Detergents (e.g., Dodecyl Maltoside)

Undecyl β-D-maltopyranoside and Dodecyl β-D-maltopyranoside (DDM) are homologs, differing by a single methylene (B1212753) group in their alkyl chains. They are not typically synthesized from one another. Instead, both are synthesized from a common activated maltose precursor, such as acetobromomaltose or a thiomaltoside derivative. nih.govmiddlebury.edu The specific homolog produced is determined by the long-chain alcohol used in the glycosylation reaction (i.e., 1-undecanol (B7770649) for Undecyl β-D-maltopyranoside and 1-dodecanol (B7769020) for Dodecyl β-D-maltopyranoside). This parallel synthesis approach allows for the production of a range of alkyl maltosides with varying chain lengths to screen for optimal performance with a given membrane protein. middlebury.edu

Methodological Innovations and Biophysical Characterization Techniques

Dynamic Light Scattering (DLS) for Detergent Micelle and Protein-Detergent Complex Analysis

Dynamic Light Scattering (DLS) has emerged as a powerful, non-invasive tool for characterizing undecyl β-D-maltopyranoside micelles and the protein-detergent complexes (PDCs) they form. kcl.ac.ukmdpi.com This technique provides valuable insights into the size, homogeneity, and stability of these particles in solution, which is critical for applications such as the structural determination of membrane proteins. kcl.ac.ukmdpi.com DLS can be performed with very small sample volumes, as little as 2 µl, making it an efficient method for screening and optimizing conditions for protein crystallization. kcl.ac.ukmdpi.com

DLS is adept at measuring the hydrodynamic radius (Rh) of particles in solution. For undecyl β-D-maltopyranoside, DLS measurements have determined the hydrodynamic radius of its micelles. In one study, the Rh for undecyl β-D-maltopyranoside was found to be 3.28 ± 0.24 nm. google.com The ability of DLS to distinguish differences in the hydrodynamic radii of micelles formed by detergents that differ by just a single methylene (B1212753) (CH2) group in their alkyl tails highlights the sensitivity of this technique. kcl.ac.ukmdpi.com

The measurement of hydrodynamic radii is not limited to pure detergent micelles. It is also a critical parameter for assessing the formation and quality of protein-detergent complexes. An ideal PDC for structural studies will appear as a monodisperse species with a hydrodynamic radius that is slightly larger than that of the pure detergent micelle. kcl.ac.uk

Hydrodynamic Radii of n-Alkyl-β-D-Maltopyranosides

| Compound Name | Alkyl Chain Length | Hydrodynamic Radius (Rh) in nm |

|---|---|---|

| n-Hexyl-β-D-maltopyranoside | 6 | 2.4 ± 0.4 |

| n-Octyl-β-D-maltopyranoside | 8 | 2.9 ± 0.5 |

| n-Nonyl-β-D-maltopyranoside | 9 | 3.0 ± 0.5 |

| n-Decyl-β-D-maltopyranoside | 10 | 3.2 ± 0.5 |

| Undecyl β-D-maltopyranoside | 11 | 3.3 ± 0.2 |

| n-Dodecyl-β-D-maltopyranoside | 12 | 3.5 ± 0.6 |

| n-Tridecyl-β-D-maltopyranoside | 13 | 4.1 ± 0.7 |

| n-Tetradecyl-β-D-maltopyranoside | 14 | 4.7 ± 0.7 |

Data sourced from a systematic analysis of protein-detergent complexes using DLS. The values represent the mean ± standard deviation. kcl.ac.uk

A critical challenge in the study of proteins, particularly membrane proteins, is their propensity to aggregate. DLS is a valuable technique for monitoring the aggregation state of proteins in the presence of detergents like undecyl β-D-maltopyranoside. By measuring the size distribution of particles in a sample, DLS can detect the presence of undesirable large aggregates, which can hinder crystallization and other biochemical assays. kcl.ac.uk The goal is to find conditions where the protein-detergent complex is monodisperse, indicating a homogeneous and stable sample. kcl.ac.uk

The process of protein aggregation often begins with nucleation, a slow and energetically unfavorable step that is followed by a more rapid growth phase. nih.gov While the general principles of protein aggregation and nucleation are well-studied, the specific role of undecyl β-D-maltopyranoside in modulating these processes for various proteins is an area of active investigation. The ability of this detergent to maintain protein stability is a key factor in preventing unwanted aggregation.

Refractive Index-Based Determination of Detergent Concentration in Protein Preparations

Accurately determining the concentration of detergents in membrane protein preparations is crucial for reproducibility in functional and structural studies. elifesciences.org Techniques such as dialysis or protein concentration can alter the final detergent concentration in unpredictable ways. elifesciences.org A method based on the measurement of the refractive index of the detergent solution offers a sensitive and direct way to quantify detergent concentration. elifesciences.orgcolumbia.edu

This method relies on the linear relationship between the change in refractive index and the detergent concentration. columbia.edu A standard curve can be generated for a specific detergent, such as undecyl β-D-maltopyranoside, by measuring the refractive index of solutions with known concentrations. This standard curve can then be used to determine the concentration of the detergent in an unknown sample. elifesciences.orgcolumbia.edu The refractive index increment (dn/dc) is a key parameter in this analysis, and for undecyl β-D-maltopyranoside, it has been reported to be 0.1506 ml/g. This technique is particularly useful when combined with size exclusion chromatography and light scattering to provide a comprehensive characterization of the protein-detergent complex, including its oligomeric state and the amount of bound and free detergent. elifesciences.orgcolumbia.edu

Chromatographic Applications (e.g., Separation of Metal Ions)

Compatibility with Recombinant Protein Expression Systems (e.g., Escherichia coli)

Escherichia coli remains one of the most widely used hosts for the production of recombinant proteins due to its rapid growth, ease of genetic manipulation, and cost-effectiveness. For membrane proteins expressed in E. coli, detergents are indispensable for their extraction from the cell membrane and subsequent purification. Undecyl β-D-maltopyranoside has demonstrated compatibility with proteins expressed in this system. It is often used in the purification protocols of recombinant membrane proteins, for example, in immobilized metal affinity chromatography (IMAC) following protein expression in E. coli. The choice of detergent is critical for maintaining the structural integrity and function of the protein after its extraction from the bacterial membrane.

The successful use of undecyl β-D-maltopyranoside in the purification of proteins expressed in E. coli underscores its utility in the broader workflow of recombinant protein production, from expression to structural and functional characterization.

Future Research Trajectories and Emerging Biotechnological Applications

Q & A

Basic: What are the standard protocols for synthesizing Undecyl β-D-maltopyranoside in laboratory settings?

Answer:

Synthesis typically involves enzymatic or chemical glycosylation. A validated protocol includes:

Glycosylation Reaction : Use maltose phosphorylase to catalyze the transfer of a maltosyl group to undecanol under controlled pH (6.5–7.5) and temperature (30–37°C) .

Purification : Employ column chromatography (e.g., silica gel or reverse-phase HPLC) with evaporative light scattering detection (ELSD) to isolate the product. Purity is confirmed via NMR (¹H and ¹³C) and mass spectrometry .

CMC Verification : Measure critical micelle concentration using fluorescence spectroscopy with pyrene as a probe .

Basic: How does the critical micelle concentration (CMC) of Undecyl β-D-maltopyranoside compare to other maltoside detergents?

Answer:

Undecyl β-D-maltopyranoside has a CMC of ~0.3–0.5 mM, lower than dodecyl maltoside (DDM, ~0.17 mM) but higher than decyl maltoside (~1.8 mM). This intermediate CMC balances solubilization efficiency and stability, making it suitable for membrane protein studies requiring moderate detergent strength .

Advanced: What experimental strategies can resolve discrepancies in CMC values reported across studies?

Answer:

Discrepancies often arise from:

- Methodological Variability : Compare data from fluorescence spectroscopy, surface tension, and isothermal titration calorimetry (ITC). Standardize temperature (e.g., 25°C) and buffer conditions (e.g., 20 mM Tris-HCl) .

- Sample Purity : Validate detergent purity via HPLC-ELSD and adjust synthesis protocols to minimize alkyl chain length heterogeneity .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., ionic strength, instrumentation) .

Advanced: How can factorial design optimize the purification process of Undecyl β-D-maltopyranoside?

Answer:

A 2³ factorial design evaluates three factors:

Column Temperature (20°C vs. 30°C).

Eluent Gradient (linear vs. stepwise).

Stationary Phase (C18 vs. C8).

Response variables include yield, purity, and retention time. Statistical tools (e.g., ANOVA) identify optimal conditions while minimizing resource use .

Basic: What analytical techniques confirm the structural integrity of Undecyl β-D-maltopyranoside?

Answer:

- NMR Spectroscopy : ¹H NMR peaks at δ 4.8–5.2 ppm confirm β-glycosidic bonds. ¹³C NMR detects the undecanyl chain (δ 14–34 ppm) .

- Mass Spectrometry : High-resolution ESI-MS shows [M+Na]⁺ at m/z 553.2 .

- FT-IR : Absorbance at 3400 cm⁻¹ (O-H stretch) and 1070 cm⁻¹ (C-O-C glycosidic bond) .

Advanced: What mechanisms underlie Undecyl β-D-maltopyranoside’s efficacy in stabilizing membrane proteins?

Answer:

- Hydrophobic Matching : The 11-carbon alkyl chain integrates into lipid bilayers without disrupting protein transmembrane domains .

- Headgroup Interactions : Maltose hydroxyl groups form hydrogen bonds with protein surfaces, reducing aggregation.

- Dynamic Light Scattering (DLS) : Use to monitor protein-detergent complexes’ size (PDI <0.2 indicates stability) .

Advanced: How do researchers address batch-to-batch variability in synthesis?

Answer:

- Quality-by-Design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of reaction kinetics .

- Statistical Process Control : Track critical parameters (e.g., enzyme activity, pH) using control charts to maintain ±5% variability .

Basic: What are the storage conditions to preserve Undecyl β-D-maltopyranoside stability?

Answer:

Store lyophilized powder at –20°C in desiccated, amber vials. For solutions, use sterile buffers (pH 6–7) and avoid freeze-thaw cycles. Stability is verified via periodic HPLC analysis .

Advanced: How can researchers validate detergent removal in membrane protein preparations?

Answer:

- Size-Exclusion Chromatography (SEC) : Compare UV280 (protein) and ELSD (detergent) profiles.

- Bio-Layer Interferometry (BLI) : Measure detergent residuals on immobilized lipid bilayers .

Advanced: What computational tools predict Undecyl β-D-maltopyranoside’s interactions with lipid bilayers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.